REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:18]=[CH:17][C:5]([C:6]([C:8]2[CH:13]=[CH:12][C:11]([N+:14]([O-])=O)=[CH:10][CH:9]=2)=[O:7])=[CH:4][C:3]=1[N+:19]([O-])=O.[H][H]>[Pd].C1C=CC=CC=1>[ClH:1].[NH2:19][C:3]1[CH:4]=[C:5]([CH:17]=[CH:18][CH:2]=1)[C:6]([C:8]1[CH:9]=[CH:10][C:11]([NH2:14])=[CH:12][CH:13]=1)=[O:7]
|
Name
|
|
Quantity
|
30.7 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=C(C(=O)C2=CC=C(C=C2)[N+](=O)[O-])C=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
1 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Type
|
CUSTOM
|
Details
|
While the mixture being stirred, at 65°-70° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a closed glass vessel equipped with a thermometer and a stirrer there
|
Type
|
CUSTOM
|
Details
|
is absorbed in the mixture during about nine hours
|
Duration
|
9 h
|
Type
|
ADDITION
|
Details
|
After there are added 45 g (0.12 moles) of 15% aqueous solution of sodium hydroxide and 2 g of 90% aqueous solution of trioctyl methyl ammonium chloride (available from Tokyo-Kasei Co.), hydrogen
|
Type
|
ADDITION
|
Details
|
is again introduced so that 2.35 l (0.105 moles)
|
Type
|
CUSTOM
|
Details
|
is absorbed during about six hours, while the mixture
|
Duration
|
6 h
|
Type
|
STIRRING
|
Details
|
being stirred at 65°-70° C
|
Type
|
FILTRATION
|
Details
|
The reaction mixture is filtered
|
Type
|
CUSTOM
|
Details
|
to remove the catalyst and organic layer
|
Type
|
CUSTOM
|
Details
|
is separated
|
Type
|
ADDITION
|
Details
|
The organic layer is added with magnesium sulfate for water removal
|
Type
|
CUSTOM
|
Details
|
The precipitate thus formed
|
Type
|
FILTRATION
|
Details
|
is filtered
|
Type
|
WASH
|
Details
|
washed with 50 ml of benzene
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
Cl
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=C(C(=O)C2=CC=C(C=C2)N)C=CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |